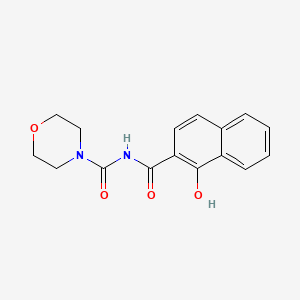![molecular formula C14H17NO2S2 B11833602 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dithiaspiro[45]decan-6-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms and an isonicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid typically involves the formation of the spirocyclic structure followed by the introduction of the isonicotinic acid group. One common method includes the reaction of a suitable dithiol with a cyclohexanone derivative to form the spirocyclic intermediate. This intermediate is then reacted with isonicotinic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isonicotinic acid moiety or the spirocyclic structure.
Substitution: The isonicotinic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isonicotinic acid moiety.
Substitution: Various substituted derivatives of the isonicotinic acid group.
Aplicaciones Científicas De Investigación
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid involves its interaction with specific molecular targets. The sulfur atoms in the spirocyclic structure can form bonds with metal ions or other electrophilic centers, while the isonicotinic acid moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)isonicotinic acid: Similar structure but with oxygen atoms instead of sulfur.
2-(1,4-Dithiaspiro[4.5]decan-6-yl)benzoic acid: Similar spirocyclic structure but with a benzoic acid moiety instead of isonicotinic acid.
Uniqueness
2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid is unique due to the presence of both sulfur atoms in the spirocyclic structure and the isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H17NO2S2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(1,4-dithiaspiro[4.5]decan-6-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-2-5-14(11)18-7-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
Clave InChI |
PEJXCOWTPYZVPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)C3=NC=CC(=C3)C(=O)O)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)


![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)

![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)





